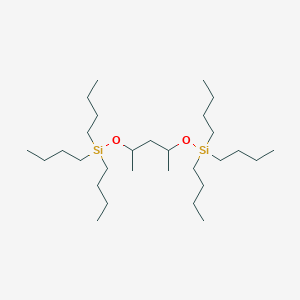
5,5,11,11-Tetrabutyl-7,9-dimethyl-6,10-dioxa-5,11-disilapentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,11,11-Tetrabutyl-7,9-dimethyl-6,10-dioxa-5,11-disilapentadecane is a chemical compound with the molecular formula C29H64O2Si2 It is known for its unique structure, which includes two silicon atoms and two oxygen atoms within a long carbon chain
Preparation Methods
The synthesis of 5,5,11,11-Tetrabutyl-7,9-dimethyl-6,10-dioxa-5,11-disilapentadecane typically involves the reaction of specific organosilicon precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
5,5,11,11-Tetrabutyl-7,9-dimethyl-6,10-dioxa-5,11-disilapentadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5,5,11,11-Tetrabutyl-7,9-dimethyl-6,10-dioxa-5,11-disilapentadecane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5,11,11-Tetrabutyl-7,9-dimethyl-6,10-dioxa-5,11-disilapentadecane involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application .
Comparison with Similar Compounds
5,5,11,11-Tetrabutyl-7,9-dimethyl-6,10-dioxa-5,11-disilapentadecane can be compared with other similar compounds, such as:
6,10-Dioxa-5,11-disilapentadecane: This compound shares a similar backbone but lacks the butyl and methyl substituents.
Organosilicon compounds: Other organosilicon compounds with different substituents and chain lengths can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and physical properties, which make it suitable for various specialized applications.
Properties
CAS No. |
64001-32-7 |
|---|---|
Molecular Formula |
C29H64O2Si2 |
Molecular Weight |
501.0 g/mol |
IUPAC Name |
tributyl(4-tributylsilyloxypentan-2-yloxy)silane |
InChI |
InChI=1S/C29H64O2Si2/c1-9-15-21-32(22-16-10-2,23-17-11-3)30-28(7)27-29(8)31-33(24-18-12-4,25-19-13-5)26-20-14-6/h28-29H,9-27H2,1-8H3 |
InChI Key |
MHVXYBCXEYGNDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)OC(C)CC(C)O[Si](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















